molecular formula C17H25N3O4 B1399827 Tert-butyl 4-[6-(ethoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate CAS No. 1350807-20-3

Tert-butyl 4-[6-(ethoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate

Cat. No. B1399827
CAS RN: 1350807-20-3
M. Wt: 335.4 g/mol
InChI Key: AZNAPGCOZCKSHN-UHFFFAOYSA-N
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Description

Tert-butyl 4-[6-(ethoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate is a chemical compound with the molecular formula C17H25N3O4 . It is a derivative of N-Boc piperazine, which serves as a useful building block/intermediate in the synthesis of several novel organic compounds .


Synthesis Analysis

The synthesis of this compound involves the use of N-Boc piperazine derivatives. Two such derivatives, an ester derivative (tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate) and a hydrazide derivative (tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate), were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by single crystal X-ray diffraction analysis. The molecule adopts a linear shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure features C–H…O intermolecular interactions, resulting in a two-dimensional zig-zag architecture .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the diverse biological activities of compounds containing piperazine rings, there could be potential for this compound in the field of drug discovery .

properties

IUPAC Name

tert-butyl 4-(6-ethoxycarbonylpyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-5-23-15(21)13-7-6-8-14(18-13)19-9-11-20(12-10-19)16(22)24-17(2,3)4/h6-8H,5,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNAPGCOZCKSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[6-(ethoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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